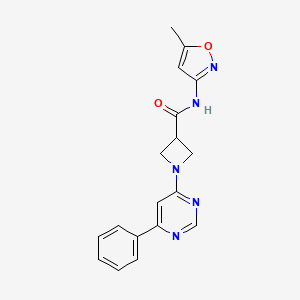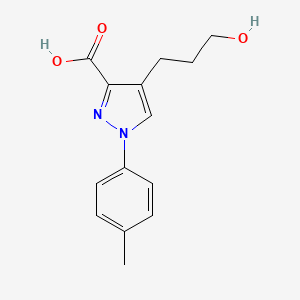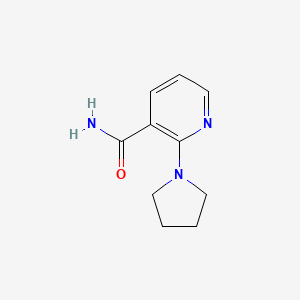![molecular formula C21H16ClN7O3 B2887694 3-(4-chlorobenzyl)-6-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one CAS No. 1207006-14-1](/img/structure/B2887694.png)
3-(4-chlorobenzyl)-6-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the chlorobenzyl group could be introduced via a Friedel-Crafts alkylation, while the oxadiazole and triazolopyrimidinone rings could be formed via cyclization reactions .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple heterocyclic rings. These rings would likely contribute to the compound’s stability and could potentially influence its reactivity .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present. For example, the chlorobenzyl group could potentially undergo nucleophilic aromatic substitution reactions, while the oxadiazole and triazolopyrimidinone rings could participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific functional groups present. For example, the presence of the chlorobenzyl and methoxyphenyl groups could potentially increase the compound’s lipophilicity, while the oxadiazole and triazolopyrimidinone rings could contribute to its aromaticity .Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activities
A notable study involves the synthesis of various 1,2,4-triazole derivatives, including compounds structurally related to the mentioned chemical, and their evaluation for antimicrobial activities. The research highlights the synthesis process from ester ethoxycarbonylhydrazones with primary amines, leading to derivatives that showed good to moderate activities against test microorganisms (Bektaş et al., 2007).
Oxadiazole Condensed Ring Systems
Another study focused on the synthesis of 1,3,4-oxadiazolo[3,2-a]pyrimidin-5-ones as potential antimicrobial agents, illustrating the chemical versatility and potential of such compounds in creating effective antimicrobial agents (Badawey et al., 1990).
Biological Evaluation of Novel Bis[1,2,4]triazolo[3,4-b][1,3,4]oxadiazoles
In a related vein, a study synthesized and characterized novel bis[1,2,4]triazolo[3,4-b][1,3,4]oxadiazoles for their antibacterial activity against various Gram-positive and Gram-negative bacteria. This research underscores the potential of such compounds in developing new antibacterial agents (Reddy et al., 2013).
Molecular Docking and Structural Analysis
A comprehensive study on the synthesis, structural analysis, and molecular docking of related compounds revealed their potential interaction with proteins, suggesting a promising avenue for the development of targeted therapies. The research employed various spectroscopic methods and X-ray crystallography to elucidate the structural properties of synthesized compounds, highlighting their potential as inhibitors for specific proteins (Wu et al., 2022).
Antioxidant Activity and Biological Evaluation
Furthermore, the determination of biological and antioxidant activities of triazolopyrimidines signifies another critical area of research. The synthesis of these compounds followed by their evaluation for antimicrobial and antioxidant activities showcases the multifaceted applications of such chemical structures in medical science (Gilava et al., 2020).
Eigenschaften
IUPAC Name |
3-[(4-chlorophenyl)methyl]-6-[[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]triazolo[4,5-d]pyrimidin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN7O3/c1-31-16-5-3-2-4-15(16)19-24-17(32-26-19)11-28-12-23-20-18(21(28)30)25-27-29(20)10-13-6-8-14(22)9-7-13/h2-9,12H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JACIBTROBSXSDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NOC(=N2)CN3C=NC4=C(C3=O)N=NN4CC5=CC=C(C=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN7O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-(3-Methoxyphenoxy)ethyl]benzimidazole](/img/structure/B2887611.png)


![N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2887617.png)
![2-benzyl-8-(4-fluorophenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2887618.png)
![N-[(1-Methylpyrazol-4-yl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2887619.png)
![N-(2,4-difluorophenyl)-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2887620.png)


![[3-[(E)-2-cyano-3-(4-fluoroanilino)-3-oxoprop-1-enyl]phenyl] naphthalene-1-carboxylate](/img/structure/B2887624.png)


![1-(4-bromophenyl)-2-((2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)ethanone](/img/structure/B2887628.png)
![5-bromo-N-[(2-chloropyridin-3-yl)carbamothioyl]furan-2-carboxamide](/img/structure/B2887632.png)